6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

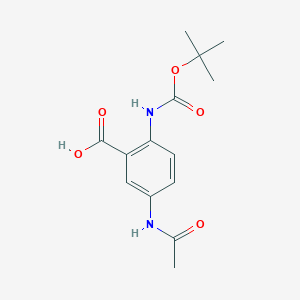

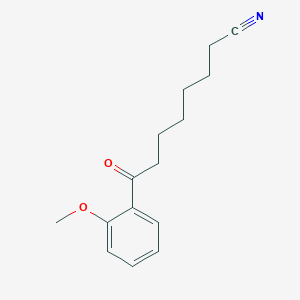

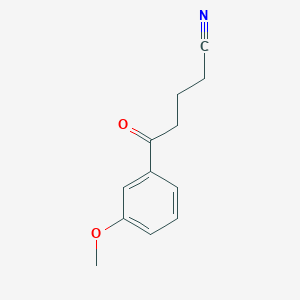

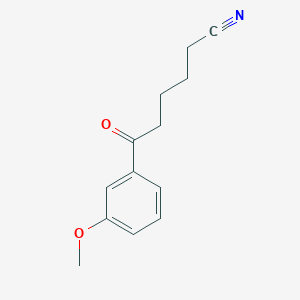

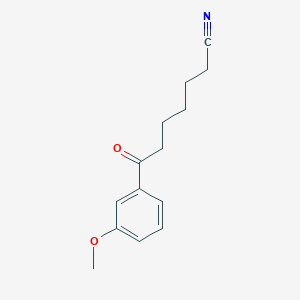

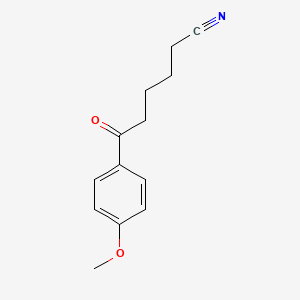

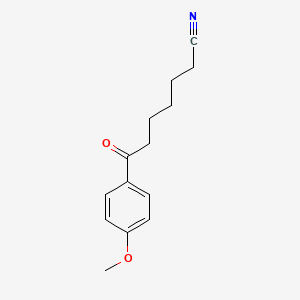

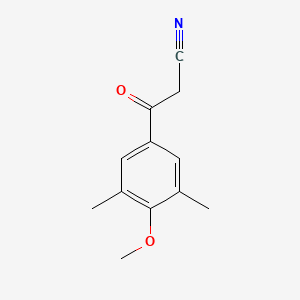

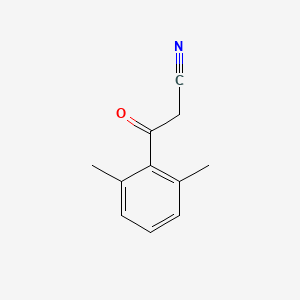

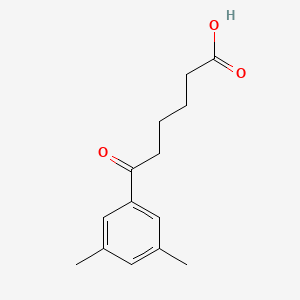

The compound “6-(3,5-Dimethylphenyl)-6-oxohexanoic acid” is a carboxylic acid with a 6-carbon chain (hexanoic acid) that has a ketone functional group (oxo-) at the 6th carbon. Attached to the same carbon is a 3,5-dimethylphenyl group, which is a phenyl (benzene) ring with methyl groups at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid chain with a ketone functional group at one end and a 3,5-dimethylphenyl group attached to the same end .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, carboxylic acids typically undergo reactions like esterification, amide formation, and reduction. The ketone group can undergo reactions like nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Palladium-Catalyzed Suzuki Coupling Reactions

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid: can be utilized as a reactant in palladium-catalyzed Suzuki coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The acid’s role in these reactions is crucial as it provides a stable organic group that can be transferred to palladium during the transmetalation step.

Co-Extractant for Sugar Extraction

This compound also serves as a co-extractant in combination with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions . This application is particularly relevant in the food industry and biotechnology, where efficient extraction methods are needed for the purification and concentration of sugars from various sources.

Synthesis of Penultimate Methyl Ester

Another application involves using 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid as a reactant to prepare penultimate methyl ester . Methyl esters are important intermediates in organic synthesis and are used in a variety of chemical reactions to produce different types of compounds, including pharmaceuticals and agrochemicals.

Mécanisme D'action

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Result of Action

The molecular and cellular effects of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(3,5-dimethylphenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOXSWDWMOPKFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645291 |

Source

|

| Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |

CAS RN |

857481-29-9 |

Source

|

| Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.